4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide
Description
4-Chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide is a benzamide derivative characterized by a complex molecular architecture. Its structure includes a benzamide core substituted with a 4-chloro group, a dimethylamino-phenyl moiety, and a tetrahydroisoquinoline-ethyl chain. Benzamide derivatives are frequently explored for their pesticidal, herbicidal, or pharmacological properties due to their structural versatility and ability to interact with biological targets .
Properties
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-29(2)24-13-9-20(10-14-24)25(17-28-26(31)21-7-11-23(27)12-8-21)30-16-15-19-5-3-4-6-22(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPHMFNFOYMJMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoquinoline Ring: Starting from a suitable precursor, the isoquinoline ring can be synthesized through Pictet-Spengler reaction.
Attachment of the Benzamide Group: The benzamide group can be introduced via an amide coupling reaction using reagents like EDCI or HATU.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents like thionyl chloride or N-chlorosuccinimide (NCS).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorine atom on the benzamide ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups at the chlorine position.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its effects on cellular pathways.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline ring might interact with DNA or proteins, while the benzamide group could modulate enzyme activity. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
The provided evidence lists several benzamide-based compounds with pesticidal or herbicidal applications. Below is a comparative analysis based on structural features and reported uses:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Diversity: The target compound features a tetrahydroisoquinoline group, absent in other listed benzamides. This moiety is often associated with neurological activity (e.g., opioid receptor modulation), suggesting divergent applications compared to purely pesticidal analogs . Chloro and fluoro substituents dominate in pesticidal benzamides (e.g., etobenzanid, sulfentrazone), whereas the target compound incorporates a dimethylamino group, which may enhance solubility or receptor binding affinity.
Functional Implications: Etobenzanid and sulfentrazone act as herbicides by inhibiting protoporphyrinogen oxidase (PPO) or disrupting cell membrane integrity. The absence of analogous substituents (e.g., sulfonamide in sulfentrazone) in the target compound implies a different mechanism .
Bioactivity Gaps: No functional data (e.g., IC50, LD50) are available for the target compound in the provided evidence, limiting direct comparison. In contrast, analogs like diflufenican are well-documented for pre-emergent herbicidal activity via carotenoid biosynthesis inhibition .
Biological Activity
4-chloro-N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}benzamide (CAS Number: 946315-84-0) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its inhibitory effects on specific enzymes and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 481.0 g/mol. The compound features a chloro substituent and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.
Enzyme Inhibition
Recent studies have highlighted the compound's role as a selective inhibitor of butyrylcholinesterase (BChE). BChE is crucial in the hydrolysis of neurotransmitters, and its inhibition can have therapeutic implications in neurodegenerative diseases like Alzheimer's.
- Inhibition Assays : In vitro assays demonstrated that derivatives similar to this compound exhibit significant BChE inhibitory activity. For instance, compounds derived from structural modifications showed IC50 values in the low micromolar range (e.g., 2.68 ± 0.28 μM) for BChE inhibition .
- Mechanism of Action : Molecular docking studies suggest that these compounds bind to both the catalytic active site and the peripheral anionic site of BChE, indicating a dual mechanism of action that enhances their inhibitory potency .
- Anti-Aβ Aggregation Activity : The compound also displayed anti-amyloid beta (Aβ) aggregation properties, which are critical in Alzheimer's pathology. Compounds similar to 4-chloro-N-{...} demonstrated inhibition ratios significantly higher than standard treatments like donepezil .
Cytotoxicity and Cell Viability
Research has shown that this compound can protect neuronal cell lines (e.g., SH-SY5Y) from Aβ-induced toxicity. At concentrations of 5 μM and 10 μM, it increased cell viability significantly compared to untreated controls . This suggests potential neuroprotective effects that warrant further investigation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
- Chloro Group : Enhances lipophilicity and potentially increases binding affinity to target enzymes.
- Dimethylamino Group : Contributes to the overall electronic properties, influencing interaction with biological targets.
- Tetrahydroisoquinoline Moiety : This structure is known for various pharmacological activities, including antipsychotic and neuroprotective effects.
Comparative Analysis with Related Compounds
A comparative analysis with other benzamide derivatives reveals varying degrees of BChE inhibition and neuroprotective effects. The following table summarizes key findings:
| Compound Name | IC50 (μM) | Aβ Aggregation Inhibition (%) | Cell Viability (%) at 10 μM |
|---|---|---|---|
| 4-chloro-N-{...} | 2.68 ± 0.28 | 44.2 ± 3.3 | 98.04 ± 1.70 |
| Donepezil | N/A | 25.8 ± 6.2 | N/A |
| Compound I-8 | N/A | N/A | N/A |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Neurodegenerative Disorders : Patients treated with BChE inhibitors have shown improved cognitive function, supporting the hypothesis that compounds like 4-chloro-N-{...} could be beneficial in managing Alzheimer's disease symptoms.
- Cancer Research : Other studies have explored benzamide derivatives as RET kinase inhibitors in cancer therapy, highlighting their diverse therapeutic potential beyond neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
